molecular formula C11H13N3O B2922385 N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine CAS No. 1091549-35-7

N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine

Cat. No.: B2922385
CAS No.: 1091549-35-7
M. Wt: 203.245
InChI Key: YHQUEKAJZPOUME-UHFFFAOYSA-N
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Description

For Research Use Only. Not for diagnostic or therapeutic procedures. The compound N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine is a synthetic chemical of interest in medicinal chemistry and organic synthesis research. Its structure incorporates fused benzoimidazole and 1,4-oxazine rings, a scaffold recognized for its potential biological activities. Related polycyclic structures containing nitrogen and oxygen have been identified as key motifs in compounds with fungicidal activity . Furthermore, the benzo[d][1,3]oxazine scaffold, which is structurally similar, is an emerging area of investigation for the development of novel antimicrobial agents, with some derivatives demonstrating promising activity in bio-computational and molecular docking studies . The specific N-methyl-8-amino substitution on this tricyclic system may offer a valuable point for synthetic exploration and structure-activity relationship (SAR) studies, as modifying substituents on such privileged scaffolds is a common strategy to optimize properties like potency and selectivity . Researchers can utilize this compound as a building block or precursor for developing new heterocyclic compounds, or as a probe for investigating mechanisms of action against various biological targets.

Properties

IUPAC Name

N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-8-2-3-10-9(6-8)13-11-7-15-5-4-14(10)11/h2-3,6,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQUEKAJZPOUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N3CCOCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Elemental Analysis (C/H/N) Spectral Data
N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine C₁₃H₁₆N₄O 244.30 Not reported Discontinued; no data
3,3-Dimethyl-N-phenyl derivative (10a) C₁₉H₂₀ClN₃O 341.84 C: 66.76%; H: 5.90%; N: 12.29% LC/MS: m/z 342 [M]+
8,9-Dihydrobenzo[4,5]imidazo[1,2-d]naphtho[1,2-f][1,4]oxazepine C₂₀H₁₅N₃O 313.36 Not reported X-ray crystallography
2,4-Diphenyl-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine C₂₃H₁₈N₄ 350.42 Not reported TD-DFT/UV-Vis spectra
  • Key Observations :
    • The target compound’s molecular weight (244.30 g/mol) is lower than bulkier systems like naphtho-fused oxazepines (313.36 g/mol) .
    • Elemental analysis of compound 10a (C: 66.76%, N: 12.29%) aligns with benzimidazole-oxazepine hybrids, emphasizing high nitrogen content .

Biological Activity

N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

  • Chemical Formula : C₁₁H₁₃N₃O
  • CAS Number : 883547-38-4
  • Molecular Structure : The compound features a fused ring system that is characteristic of benzimidazole derivatives.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yields and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. Notably, it showed a significant reduction in metabolic activity in A549 lung adenocarcinoma cells with a CC50CC_{50} value of 3.6 μM and a selectivity index (SI) of 17.3 over normal fibroblasts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Tests : Preliminary results indicate that derivatives of this compound possess notable antibacterial activity against specific pathogens. The structure appears to influence the degree of activity observed .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Methyl Group at Position 10Increases peripheral receptor affinity
Chlorine Substituent at Position 7Enhances overall potency
Presence of UnsaturationCorrelates with increased activity at specific receptors

These findings suggest that modifications to the chemical structure can significantly impact the pharmacological profile.

Study 1: Anticancer Evaluation

In a detailed study published in 2023, this compound was tested against various solid tumor cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced G2/M phase arrest without triggering apoptosis .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of related compounds derived from this class. The study revealed limited antimicrobial activity but significant effects against certain bacterial strains. The findings suggest potential for further development as antibacterial agents .

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